3-Chlorodibenzo[b,d]furan-4-ol
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Overview
Description
3-Chlorodibenzo[b,d]furan-4-ol is a chemical compound belonging to the class of dibenzofurans It is characterized by a chlorinated dibenzofuran structure with a hydroxyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorodibenzo[b,d]furan-4-ol typically involves the chlorination of dibenzofuran followed by hydroxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The hydroxyl group can then be introduced through a hydroxylation reaction using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chlorodibenzo[b,d]furan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction may produce dechlorinated dibenzofurans. Substitution reactions can result in a variety of functionalized dibenzofurans .
Scientific Research Applications
3-Chlorodibenzo[b,d]furan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chlorodibenzo[b,d]furan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Chlorodibenzofuran: Lacks the hydroxyl group at the 4th position, resulting in different chemical properties and reactivity.
4-Chlorodibenzofuran: Chlorine atom is at a different position, leading to variations in its chemical behavior.
8-Hydroxy-3-chlorodibenzofuran: Similar structure but with the hydroxyl group at a different position, affecting its biological activity.
Uniqueness
3-Chlorodibenzo[b,d]furan-4-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and functionality .
Biological Activity
3-Chlorodibenzo[b,d]furan-4-ol (CDBF) is a chlorinated compound that belongs to the dibenzofuran family, which is known for its environmental persistence and potential biological activity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with CDBF, drawing from diverse research sources.
- Chemical Formula : C12H7ClO
- Molecular Weight : 220.64 g/mol
- CAS Number : 527713
Mechanisms of Biological Activity
The biological activity of CDBF can be attributed to its structural characteristics, particularly the presence of chlorine atoms, which can influence its reactivity and interactions with biological macromolecules. Chlorinated dibenzofurans have been shown to exhibit various toxicological effects, including:
- Endocrine Disruption : CDBF and similar compounds can mimic or interfere with hormonal functions, leading to developmental and reproductive toxicity. This is particularly concerning given their potential to bioaccumulate in living organisms .
- Carcinogenic Potential : Studies have indicated that chlorinated dibenzofurans may possess carcinogenic properties. The mechanisms often involve DNA intercalation, which disrupts normal cellular functions and can lead to mutations .
Toxicological Profiles
A comprehensive evaluation of the toxicological effects associated with CDBF has been documented through various studies:
Case Studies
- Yusho Incident (Japan) : Following an incident in 1968 where rice oil contaminated with polychlorinated dibenzofurans was consumed, affected individuals exhibited severe skin lesions and increased rates of respiratory infections. Long-term health effects included neurological symptoms and reproductive issues .
- Yu-Cheng Incident (Taiwan) : Similar to Yusho, this incident involved the consumption of contaminated rice oil. Health assessments revealed significant increases in chloracne and other dermatological conditions among exposed populations .
- Laboratory Animal Studies : Research on rats exposed to various chlorinated dibenzofurans has shown significant liver damage and alterations in immune response, suggesting a direct link between exposure levels and health outcomes .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of CDBF derivatives:
- A study published in December 2023 evaluated several furan-derived compounds for their antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Some derivatives exhibited moderate to good activity compared to standard antibiotics .
Properties
Molecular Formula |
C12H7ClO2 |
---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
3-chlorodibenzofuran-4-ol |
InChI |
InChI=1S/C12H7ClO2/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6,14H |
InChI Key |
AHZPFPHQVFBGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Cl)O |
Origin of Product |
United States |
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